REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=2)[NH:4][CH2:3]1.CCN(CC)CC.[C:22](Cl)(=[O:24])[CH3:23]>O>[CH3:1][C:2]1([CH3:14])[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=2)[N:4]([C:22](=[O:24])[CH3:23])[CH2:3]1
|
Name
|
|
Quantity
|
190.5 g
|
Type
|
reactant
|
Smiles
|
CC1(CNC2=CC(=CC=C12)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
200.6 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
155.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
were stirred for 1 h at 20-25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
reaction temperature<25° C
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
CUSTOM
|
Details
|
to form a suspension
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
WASH
|
Details
|
Wet cake was washed with D.I
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water (200 mL×2) and heptane (200 mL), and was dried at 50° C. under vacuum until constant weight
|
Type
|
CUSTOM
|
Details
|
(193 g, 83.2 wt % adjusted yield
|
Type
|
CUSTOM
|
Details
|
99.15 A %, 99.5 wt % (dry))
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC1(CN(C2=CC(=CC=C12)[N+](=O)[O-])C(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |